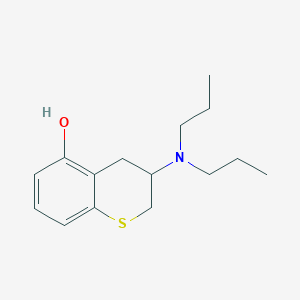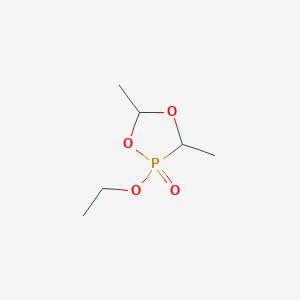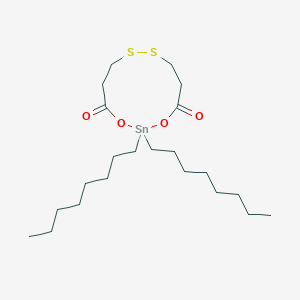
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione is an organometallic compound with the molecular formula C22H42O4S2Sn It is known for its unique structure, which includes a tin atom bonded to oxygen and sulfur atoms, forming a cyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione typically involves the reaction of dioctyltin oxide with dithioglycolic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mecanismo De Acción
The mechanism of action of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, facilitating catalytic processes. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyltin oxide: A precursor in the synthesis of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione.
Dithioglycolic acid: Another precursor used in the synthesis.
Organotin compounds: A broad class of compounds with similar tin-containing structures.
Uniqueness
This compound is unique due to its specific cyclic structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
113289-87-5 |
|---|---|
Fórmula molecular |
C22H42O4S2Sn |
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
2,2-dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione |
InChI |
InChI=1S/2C8H17.C6H10O4S2.Sn/c2*1-3-5-7-8-6-4-2;7-5(8)1-3-11-12-4-2-6(9)10;/h2*1,3-8H2,2H3;1-4H2,(H,7,8)(H,9,10);/q;;;+2/p-2 |
Clave InChI |
FCIAGDNSERQSQO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[Sn]1(OC(=O)CCSSCCC(=O)O1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


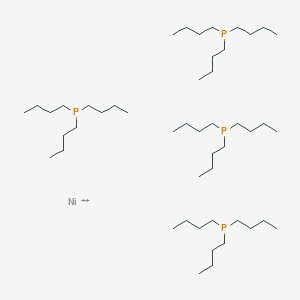
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
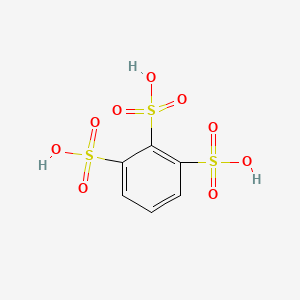
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)


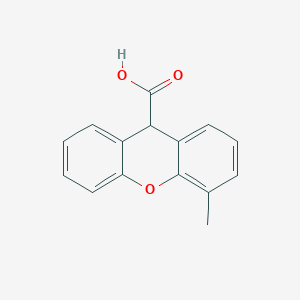
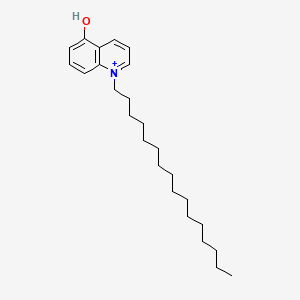
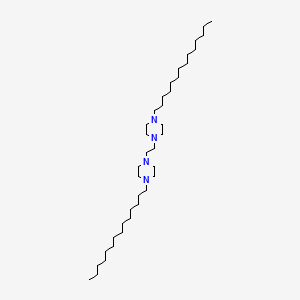

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)

